molecular formula C17H12ClN2+ B12538077 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium CAS No. 671192-98-6

3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium

Cat. No.: B12538077
CAS No.: 671192-98-6
M. Wt: 279.7 g/mol
InChI Key: GVFJTWPZRDMBIK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted cyclopentadiene with a chloro-substituted diazonium salt. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation .

Industry: Industrially, the compound is used in the development of new materials with unique properties. Its structural features make it suitable for use in the production of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 3-Chloro-4-phenyl-3H-cyclopenta[c]quinoline
  • 4-Phenyl-3H-cyclopenta[c]cinnolin-4-ium
  • 3-Chloro-4-phenyl-3H-cyclopenta[c]quinolinium

Comparison: 3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium is unique due to its specific structural features, such as the presence of both a chloro and phenyl group on the cyclopenta[c]cinnolinium core. This combination of substituents imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

671192-98-6

Molecular Formula

C17H12ClN2+

Molecular Weight

279.7 g/mol

IUPAC Name

3-chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium

InChI

InChI=1S/C17H12ClN2/c18-15-11-10-14-13-8-4-5-9-16(13)19-20(17(14)15)12-6-2-1-3-7-12/h1-11,15H/q+1

InChI Key

GVFJTWPZRDMBIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+]2=NC3=CC=CC=C3C4=C2C(C=C4)Cl

Origin of Product

United States

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